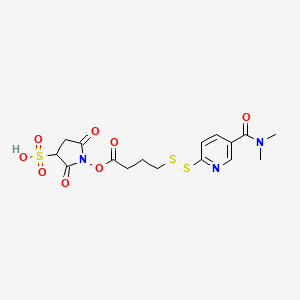
1-(4-((5-(Dimethylcarbamoyl)pyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMAC-SPDB-sulfo, also known as N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPDB-sulfo ensures controlled drug release, optimizing the effectiveness of ADCs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-SPDB-sulfo involves multiple steps, starting with the preparation of the core structure, 4-(2-pyridyldithio)-2-sulfobutanoateThe final step involves the formation of the N-succinimidyl ester, which is crucial for its function as a linker in ADCs .
Industrial Production Methods
Industrial production of DMAC-SPDB-sulfo follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
DMAC-SPDB-sulfo undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfo group is replaced by other nucleophiles.
Reduction Reactions: The disulfide bond in DMAC-SPDB-sulfo can be reduced to form thiol groups, which are essential for its function as a cleavable linker.
Common Reagents and Conditions
Common reagents used in reactions involving DMAC-SPDB-sulfo include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions typically occur under mild conditions to preserve the integrity of the linker and the attached molecules .
Major Products Formed
The major products formed from reactions involving DMAC-SPDB-sulfo include thiol-containing compounds and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DMAC-SPDB-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Integral in the creation of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
Mecanismo De Acción
DMAC-SPDB-sulfo functions as a cleavable linker in ADCs. Upon reaching the target cells, the disulfide bond in the linker is reduced, releasing the cytotoxic drug. This targeted release mechanism ensures that the drug exerts its effects specifically on the cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparación Con Compuestos Similares
DMAC-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfo group, which enhances its water solubility and stability. Similar compounds include:
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): Lacks the sulfo group, making it less water-soluble.
MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in ADCs, but with different chemical properties and stability.
Hydrazone Linkers: Used in some ADCs, but with different cleavage mechanisms and stability profiles .
DMAC-SPDB-sulfo stands out due to its combination of cleavability, stability, and water solubility, making it a valuable tool in the development of targeted therapies and bioconjugates.
Propiedades
Fórmula molecular |
C16H19N3O8S3 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
1-[4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26) |
Clave InChI |
KMRAQLKAJPMTOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


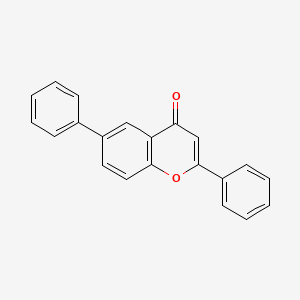
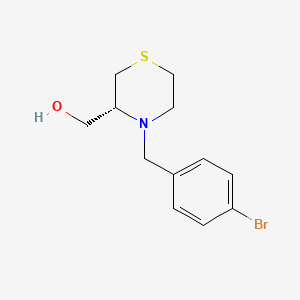
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
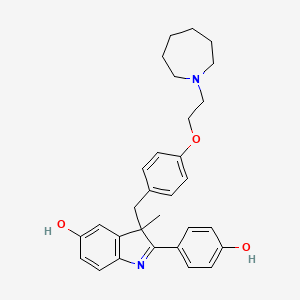
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)

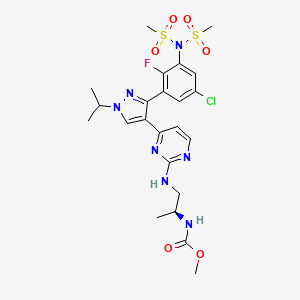
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
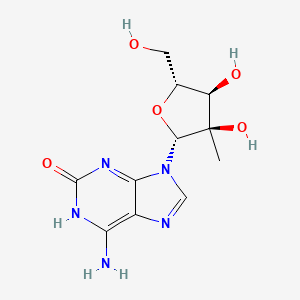
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
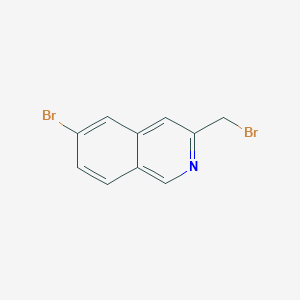


![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
